molecular formula C15H18O5S B15161000 2-(Benzenesulfonyl)-1,7,10-trioxadispiro[2.2.4~6~.2~3~]dodecane CAS No. 651726-44-2

2-(Benzenesulfonyl)-1,7,10-trioxadispiro[2.2.4~6~.2~3~]dodecane

Cat. No.: B15161000
CAS No.: 651726-44-2
M. Wt: 310.4 g/mol
InChI Key: YAHTVOIEMPQLNI-UHFFFAOYSA-N
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Description

2-(Benzenesulfonyl)-1,7,10-trioxadispiro[2.2.4~6~.2~3~]dodecane is a complex organic compound characterized by its unique spirocyclic structure. This compound features a benzenesulfonyl group attached to a trioxadispiro framework, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzenesulfonyl)-1,7,10-trioxadispiro[2.2.4~6~.2~3~]dodecane typically involves multi-step organic reactions. One common method includes the reaction of benzenesulfonyl chloride with a suitable trioxadispiro precursor under basic conditions. The reaction is usually carried out in an organic solvent like dichloromethane, with a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Benzenesulfonyl)-1,7,10-trioxadispiro[2.2.4~6~.2~3~]dodecane can undergo various chemical reactions, including:

    Oxidation: The benzenesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophiles like bromine or nitronium ions can be used under acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

2-(Benzenesulfonyl)-1,7,10-trioxadispiro[2.2.4~6~.2~3~]dodecane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 2-(Benzenesulfonyl)-1,7,10-trioxadispiro[2.2.4~6~.2~3~]dodecane involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The trioxadispiro framework may also contribute to the compound’s overall biological activity by stabilizing its interaction with the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic acid derivatives: These compounds share the benzenesulfonyl group but differ in their overall structure.

    Spirocyclic compounds: Compounds with similar spirocyclic frameworks but different functional groups.

Uniqueness

2-(Benzenesulfonyl)-1,7,10-trioxadispiro[2.2.4~6~.2~3~]dodecane is unique due to its combination of a benzenesulfonyl group with a trioxadispiro framework. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

651726-44-2

Molecular Formula

C15H18O5S

Molecular Weight

310.4 g/mol

IUPAC Name

1-(benzenesulfonyl)-2,7,10-trioxadispiro[2.2.46.23]dodecane

InChI

InChI=1S/C15H18O5S/c16-21(17,12-4-2-1-3-5-12)13-14(20-13)6-8-15(9-7-14)18-10-11-19-15/h1-5,13H,6-11H2

InChI Key

YAHTVOIEMPQLNI-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC13C(O3)S(=O)(=O)C4=CC=CC=C4)OCCO2

Origin of Product

United States

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